2-hydroxyacetic acid;2-hydroxypropanoic acid

Catalog No.
S582993
CAS No.
34346-01-5
M.F
C5H10O6
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxyacetic acid;2-hydroxypropanoic acid

CAS Number

34346-01-5

Product Name

2-hydroxyacetic acid;2-hydroxypropanoic acid

IUPAC Name

2-hydroxyacetic acid;2-hydroxypropanoic acid

Molecular Formula

C5H10O6

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C3H6O3.C2H4O3/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);3H,1H2,(H,4,5)

InChI Key

XBBVURRQGJPTHH-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.C(C(=O)O)O

Synonyms

Acid Polyester, Glycolic-Lactic, Dimethyldioxanedione Polymer with Dioxanedione Polymer, Dioxanedione Polymer with Dimethyldioxanedione Polymer, Glycolic Lactic Acid Polyester, Glycolic-Lactic Acid Polyester, Poly(Glycolide Lactide)Copolymer, Poly(Lactide-Co-Glycolide), Poly(Lactide-Co-Glycoside), Polyester, Glycolic-Lactic Acid, Polygalactin 910, Polyglactin, Polyglactin 910, Vicryl

Canonical SMILES

CC(C(=O)O)O.C(C(=O)O)O
  • Biodegradability and Biocompatibility: PLGA naturally degrades into lactic acid and glycolic acid, which are safely metabolized by the body. This makes it a biocompatible material, meaning it can be used in the body with minimal risk of rejection or toxicity ).
  • Drug Delivery: PLGA can be formulated into micro and nanoparticles, making it an effective carrier for drug delivery. These nanoparticles can encapsulate various therapeutic agents, protecting them from degradation and enabling controlled release at the target site Source: "PLGA-Based Micro/Nanoparticles: An Overview of Their Applications in Drug Delivery" published in Pharmaceutics journal: .
  • Tissue Engineering: PLGA's biodegradability and ability to be molded into various shapes make it suitable for creating scaffolds that support cell growth and tissue regeneration Source: "Current advances in research and clinical applications of PLGA-based nanotechnology" published in Nanomedicine: Nanotechnology, Biology, and Medicine journal: ).

These properties have positioned PLGA as a valuable tool for researchers in various scientific disciplines:

  • Drug Delivery Research: Scientists are investigating PLGA nanoparticles for delivering various therapeutic agents, including anticancer drugs, vaccines, and gene therapy vectors Source: "PLGA Based Drug Carrier and Pharmaceutical Applications: The Most Recent Advances" published in Pharmaceuticals journal: ).
  • Tissue Engineering Research: Researchers are exploring PLGA scaffolds for tissue engineering applications such as bone regeneration, skin repair, and cartilage regeneration Source: "The Recent Applications of PLGA-Based Nanostructures for Ischemic Stroke" published in International Journal of Molecular Sciences journal: ).
  • Imaging Research: PLGA nanoparticles are being explored as contrast agents for enhancing the sensitivity and specificity of medical imaging techniques like ultrasound and magnetic resonance imaging (MRI) Source: "Current advances in research and clinical applications of PLGA-based nanotechnology" published in Nanomedicine: Nanotechnology, Biology, and Medicine journal: ).

2-Hydroxyacetic acid, commonly known as glycolic acid, is the simplest alpha-hydroxy acid (AHA) with the molecular formula C₂H₄O₃. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. The compound features both a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its unique chemical properties. Glycolic acid is widely recognized for its applications in cosmetic formulations, particularly in skin care products due to its ability to exfoliate and improve skin texture .

PLGA's primary mechanism of action in drug delivery systems involves its biodegradation. As PLGA degrades in the body, the encapsulated drug is gradually released, allowing for sustained and controlled delivery over a predetermined period []. The specific release profile can be tailored by varying the PLGA composition (LA/GA ratio) and the formulation method.

Typical of carboxylic acids and alcohols:

  • Esterification: Reacts with alcohols to form esters.
  • Oxidation: Can be oxidized to form glyoxylic acid or further to oxalic acid.
  • Reduction: Can be reduced to form ethylene glycol.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to the formation of acetaldehyde.

These reactions are significant in both synthetic organic chemistry and industrial applications .

Glycolic acid exhibits several biological activities:

  • Keratolytic Effect: It promotes the shedding of dead skin cells by breaking down the bonds between them, making it effective for treating acne and improving skin texture.
  • Antioxidant Properties: It helps neutralize free radicals, contributing to skin protection.
  • Anti-inflammatory Effects: Reduces redness and irritation associated with various skin conditions .

Due to these properties, glycolic acid is often used in dermatological treatments and cosmetic formulations.

Several methods are employed for synthesizing glycolic acid:

  • Catalyzed Reaction of Formaldehyde with Synthesis Gas: This method is one of the most cost-effective for large-scale production.
  • Chloroacetic Acid Reaction: Chloroacetic acid reacts with sodium hydroxide followed by re-acidification to yield glycolic acid.
  • Electrolytic Reduction of Oxalic Acid: This method involves reducing oxalic acid under electrolytic conditions.
  • Natural Extraction: Glycolic acid can also be extracted from natural sources like sugarcane, sugar beets, and unripe grapes .

Glycolic acid has a wide range of applications across various industries:

  • Cosmetics and Skin Care: Used in peels, cleansers, and moisturizers for its exfoliating properties.
  • Textile Industry: Functions as a dyeing agent and in leather tanning processes.
  • Food Industry: Acts as a food preservative and acidity regulator.
  • Pharmaceuticals: Utilized in drug formulations due to its biological activity .

Glycolic acid's unique properties can be compared to other alpha-hydroxy acids. Below is a comparison table highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Lactic AcidC₃H₆O₃Derived from milk; used in food preservation; mild exfoliant.
Citric AcidC₆H₈O₇Found in citrus fruits; used as a preservative; has antioxidant properties.
Malic AcidC₄H₆O₅Present in apples; used as a food additive; contributes to tartness.
Tartaric AcidC₄H₆O₆Found in grapes; used in baking; stabilizes egg whites.

Glycolic acid stands out due to its superior skin penetration capabilities and effectiveness as an exfoliant compared to these other compounds. Its smaller molecular size allows it to penetrate deeper into the skin layers, enhancing its efficacy in cosmetic applications .

Glycolic Acid: Nitrous Acid Oxidation, Hydroxyacetonitrile Hydrolysis, Chloroacetic Acid Neutralization

Glycolic acid (2-hydroxyacetic acid) represents one of the simplest alpha-hydroxy acids and can be synthesized through several chemical pathways, each with distinct advantages and limitations [1]. The nitrous acid oxidation of glycine constitutes an early method for glycolic acid synthesis, wherein glycine undergoes deamination when treated with nitrous acid (HNO₂) to yield glycolic acid [2]. This reaction proceeds through the formation of a diazonium intermediate that subsequently undergoes hydrolysis to produce glycolic acid with yields typically ranging from 70-80% [5].

Hydroxyacetonitrile hydrolysis offers another viable synthetic route for glycolic acid production [2]. This process begins with the formation of glycolonitrile (hydroxyacetonitrile) through the reaction of formaldehyde with hydrogen cyanide under near-neutral pH conditions with catalytic amounts of base [6]. The resulting glycolonitrile subsequently undergoes acid hydrolysis to produce glycolic acid with yields between 85-95% [3]. Despite its high efficiency, this method faces challenges due to the toxicity of hydrogen cyanide used in the initial cyanohydrin formation step [6].

The neutralization of chloroacetic acid represents the most industrially significant method for glycolic acid synthesis [2]. This process involves the alkaline hydrolysis of chloroacetic acid using sodium hydroxide or metal carbonates to produce glycolic acid and sodium chloride [7]. The reaction can be represented as:

ClCH₂COOH + 2 NaOH → HOCH₂COONa + NaCl + H₂O [7]

To maintain high purity in the final product, the hydrolysis temperature must be carefully controlled, as higher temperatures can lead to side reactions [7]. When using sodium hydroxide as the base, the exothermic nature of the acid-base neutralization makes temperature control challenging; therefore, metal carbonates or bicarbonates are often preferred for producing high-purity glycolate salts [7]. This method achieves yields of 90-95% and remains the predominant industrial approach due to its scalability and relatively straightforward process parameters [3].

An alternative method involves the carbonylation of formaldehyde under high pressure conditions [2]. This reaction requires carbon monoxide at pressures between 30-90 MPa, temperatures of 130-200°C, and an acid catalyst [2]. While this approach can achieve yields approaching 90%, the high-pressure requirements present significant engineering challenges for large-scale implementation [3].

Synthesis MethodReaction ConditionsYield (%)Advantages/Disadvantages
Nitrous Acid Oxidation of GlycineGlycine reacts with nitrous acid (HNO₂)70-80Simple process but lower yield
Hydroxyacetonitrile HydrolysisAcid hydrolysis of hydroxyacetonitrile (HOCH₂CN)85-95High yield but uses toxic hydrogen cyanide
Chloroacetic Acid NeutralizationAlkaline hydrolysis with NaOH or metal carbonates90-95Industrial method, high yield, but corrosive
Formaldehyde CarbonylationCO (30-90 MPa), 130-200°C, acid catalyst~90High yield but requires high pressure

Lactic Acid: Chemical Hydrolysis of Lactonitrile, Alkaline Hydrolysis of α-Chloropropionic Acid

Lactic acid (2-hydroxypropanoic acid) can be chemically synthesized through several pathways, with the hydrolysis of lactonitrile and alkaline hydrolysis of α-chloropropionic acid being the most significant [4]. The chemical hydrolysis of lactonitrile represents a major industrial process for lactic acid production [10]. This method begins with the addition of hydrogen cyanide to acetaldehyde in the presence of a base to form lactonitrile (CH₃CH(OH)CN) [10]. This reaction occurs in the liquid phase under high atmospheric pressure conditions [10]. The crude lactonitrile is subsequently purified through distillation and then hydrolyzed to lactic acid using either concentrated hydrochloric acid or sulfuric acid [10].

The lactonitrile hydrolysis process can be represented by the following reactions:

  • CH₃CHO + HCN → CH₃CH(OH)CN (Formation of lactonitrile)
  • CH₃CH(OH)CN + 2H₂O + H⁺ → CH₃CH(OH)COOH + NH₄⁺ (Hydrolysis to lactic acid) [10] [12]

This method typically achieves yields of 80-85% but produces a racemic mixture of D- and L-lactic acid isomers, which may require further separation for applications demanding stereochemical purity [10]. Additionally, the process utilizes highly toxic hydrogen cyanide, necessitating stringent safety measures [12].

The alkaline hydrolysis of α-chloropropionic acid offers an alternative chemical synthesis route for lactic acid [4]. This process involves treating α-chloropropionic acid (CH₃CHClCOOH) with alcoholic potassium hydroxide followed by acidification [11]. The reaction proceeds through nucleophilic substitution, where the hydroxide ion displaces the chlorine atom to form lactic acid [11]. Under certain conditions with alcoholic potassium hydroxide, dehydrohalogenation can occur instead, leading to acrylic acid (CH₂=CHCOOH) as a side product [11].

The reaction can be represented as:
CH₃CHClCOOH + KOH → CH₃CH(OH)COOH + KCl [11]

This method typically yields 75-85% lactic acid and offers the advantage of producing a specific isomer depending on the stereochemistry of the starting α-chloropropionic acid [4]. However, the process involves corrosive reagents and generates chloride waste streams that require proper management [10].

Synthesis MethodReaction ConditionsYield (%)Advantages/Disadvantages
Chemical Hydrolysis of LactonitrileLactonitrile hydrolysis with H₂SO₄ or HCl80-85Produces racemic mixture, uses toxic HCN
Alkaline Hydrolysis of α-Chloropropionic Acidα-Chloropropionic acid with alcoholic KOH75-85Produces specific isomer but corrosive process

Bioproduction Strategies

Microbial Fermentation Techniques for Lactic Acid

Microbial fermentation represents the predominant method for commercial lactic acid production, offering advantages in stereoselectivity and renewable resource utilization compared to chemical synthesis methods [4]. Lactic acid bacteria (LAB) are the primary microorganisms employed for lactic acid production, with various species demonstrating different fermentation capabilities and product characteristics [4].

Lactic acid bacteria produce lactic acid through glycolysis under anaerobic conditions, converting hexoses and pentoses through specific metabolic pathways [4]. These bacteria can be classified as homofermentative or heterofermentative based on their metabolic pathways and end products [4]. Homofermentative bacteria produce primarily lactic acid as the sole end product, while heterofermentative bacteria generate additional products such as ethanol, acetic acid, and carbon dioxide alongside lactic acid [4].

Among lactic acid bacteria, Lactobacillus species demonstrate particular commercial importance due to their high acid tolerance, yield, and productivity [4]. These bacteria operate optimally at pH 5.5-6.5 and temperatures of 40-45°C under anaerobic conditions, achieving yields of 90-180 g/L [4]. However, they require complex nutrient media containing amino acids, peptides, nucleotides, and vitamins, which increases production costs [4].

Bacillus species offer an alternative for lactic acid production with fewer nutritional demands and higher fermentation temperatures (45-55°C), potentially reducing production costs [4]. These bacteria can achieve yields of 80-160 g/L and demonstrate greater tolerance to environmental stressors [4].

Fungal producers, particularly Rhizopus species, can generate lactic acid from various renewable carbon resources with the advantage of amylolytic properties [4]. These fungi operate under aerobic conditions at pH 4.5-6.0 and temperatures of 30-35°C, producing primarily L-lactic acid [4]. While they can utilize complex substrates, their productivity is generally lower than bacterial systems, with yields typically ranging from 40-120 g/L [4].

Genetically modified organisms have expanded the possibilities for lactic acid production [4]. Engineered strains of Saccharomyces cerevisiae demonstrate high tolerance to acidic conditions (pH 4.0-5.0) and can achieve yields of 60-150 g/L [25]. Similarly, modified Corynebacterium glutamicum strains show high productivity under aerobic conditions at pH 7.0-7.5, reaching yields of 80-120 g/L [4].

MicroorganismFermentation TypeOptimal ConditionsYield (g/L)Advantages/Limitations
Lactobacillus speciesHomofermentativepH 5.5-6.5, 40-45°C, anaerobic90-180High yield, stereospecific, but complex nutrient requirements
Bacillus speciesHomofermentativepH 6.0-7.0, 45-55°C, anaerobic80-160High temperature tolerance, less nutrient demanding
Rhizopus speciesFungal fermentationpH 4.5-6.0, 30-35°C, aerobic40-120Can use complex substrates, produces L-lactic acid, but low productivity
Saccharomyces cerevisiae (engineered)Yeast fermentationpH 4.0-5.0, 30°C, anaerobic60-150Acid tolerant, but requires genetic modification
Corynebacterium glutamicum (engineered)Bacterial fermentationpH 7.0-7.5, 30-33°C, aerobic80-120High productivity, but requires genetic modification

Extractive Fermentation Systems to Overcome End-Product Inhibition

Lactic acid fermentation frequently encounters end-product inhibition, which significantly decreases cell growth rates and overall productivity [13]. This inhibition occurs due to the solubility of undissociated lactic acid within the cytoplasmic membrane and the insolubility of dissociated lactate, causing acidification of the cytoplasm and failure of proton motive forces [13]. This phenomenon disrupts the transmembrane pH gradient and reduces the energy available for cell growth [13].

Extractive fermentation techniques offer effective solutions to overcome these limitations by continuously removing lactic acid from the fermentation broth, thereby maintaining favorable conditions for microbial growth and metabolism [13]. Several extraction systems have been developed, each with distinct operating principles, efficiencies, and challenges [14].

Liquid-liquid extraction represents a straightforward approach using organic solvents such as butanol to extract lactic acid from the fermentation medium [14]. This method typically operates at pH 3-5 and achieves recovery efficiencies of 65-75% [14]. While relatively simple to implement, the approach faces challenges related to solvent toxicity to microorganisms, potentially limiting its application in integrated fermentation systems [14].

Reactive extraction with tertiary amines offers enhanced selectivity and efficiency [14]. Systems utilizing trioctylamine in oleyl alcohol operate at pH 2-4 and can achieve recovery efficiencies of 85-95% [14]. This approach significantly reduces end-product inhibition by 80-90%, but faces challenges in the complex recovery of lactic acid from the loaded extractant phase [14].

Electrodialysis with bipolar membranes represents a solvent-free approach operating at current densities of 400-600 A/m² and pH 5-7 [14]. This technique achieves recovery efficiencies of 90-98% and reduces end-product inhibition by 85-95% [14]. However, the process requires significant energy input and may encounter membrane fouling during extended operation [14].

Ion exchange systems utilizing weak base resins such as Amberlite IRA-67 operate at pH 5-6 and achieve recovery efficiencies of 80-90% [14]. These systems reduce end-product inhibition by 75-85% but face limitations related to resin regeneration and capacity constraints [14].

Aqueous two-phase extraction using polyethylene glycol/salt systems operates at pH 5-7 with recovery efficiencies of 70-85% [14]. While avoiding organic solvents, this approach faces challenges related to phase separation and salt requirements [14].

Extraction SystemOperating ParametersRecovery Efficiency (%)End-Product Inhibition Reduction (%)Challenges
Liquid-liquid extractionOrganic solvent (e.g., butanol), pH 3-565-7560-70Solvent toxicity to microorganisms
Reactive extraction with tertiary aminesTrioctylamine in oleyl alcohol, pH 2-485-9580-90Complex recovery of lactic acid from loaded extractant
Electrodialysis with bipolar membranesCurrent density 400-600 A/m², pH 5-790-9885-95High energy consumption, membrane fouling
Ion exchange with weak base resinsAmberlite IRA-67, pH 5-680-9075-85Resin regeneration, limited capacity
Aqueous two-phase extractionPEG/salt systems, pH 5-770-8565-80Phase separation issues, salt requirements

Advanced Synthesis Technologies

Anhydrous Lactic Acid Production via Solvent-Mediated Crystallization

The production of anhydrous lactic acid presents significant challenges due to lactic acid's strong tendency to self-esterify and form oligomers in concentrated solutions [19]. Conventional methods for obtaining anhydrous lactic acid often involve direct distillation under reduced pressure, which requires high temperatures (150-180°C) and pressures of 10-20 mbar [19]. This process typically involves oligomerization followed by controlled hydrolysis, achieving purities of 85-95% but requiring substantial energy input [19].

Solvent-mediated crystallization has emerged as a promising alternative for producing high-purity anhydrous lactic acid [22]. This approach utilizes organic solvents such as ethyl acetate to induce crystallization of lactic acid at low temperatures (-5 to 10°C) [22]. The crystallization process is highly dependent on both solvent composition and temperature, with the transformation rate varying accordingly [23].

The mechanism of solvent-mediated crystallization can be interpreted through a two-step polymorphic form transformation mechanism [23]. The process begins with the dissolution of the metastable form in the solvent, followed by nucleation and growth of the stable crystalline form [23]. Research has demonstrated that the crystallization of the stable form typically acts as the rate-controlling step in this transformation [23].

The role of organic solvents in governing the crystallization and morphology of lactic acid has been systematically investigated [22]. Different solvents influence the crystallization behavior through specific solvent-solute interactions, with hydrogen bonding playing a particularly important role [17]. These interactions can adjust the crystallization process even before true crystal nuclei emerge, allowing for precise control over the final product characteristics [17].

Solvent-mediated crystallization can achieve anhydrous lactic acid with purities of 98-99.5%, significantly higher than conventional distillation methods [19]. The process requires moderate energy input compared to distillation techniques and produces a high-purity product suitable for pharmaceutical and polymer synthesis applications [19].

MethodProcess ConditionsPurity (%)Energy RequirementsIndustrial Applicability
Direct distillation150-180°C, 10-20 mbar, oligomerization followed by hydrolysis85-95Very highEstablished technology, high energy cost
Solvent-mediated crystallizationOrganic solvents (e.g., ethyl acetate), -5 to 10°C98-99.5ModerateEmerging technology, high purity product
Azeotropic dehydrationToluene or benzene as entrainer, 80-110°C90-98HighLimited use due to environmental concerns
Reactive distillationEsterification-hydrolysis, 80-120°C, acid catalyst95-99Moderate to highGrowing application, moderate complexity
Supercritical CO₂ extraction40-60°C, 100-200 bar97-99HighEmerging green technology, high investment cost

High-Purity Glycolic Acid Isolation Methods

The isolation of high-purity glycolic acid represents a critical challenge in its production process, particularly for applications in medical and polymer synthesis fields [18]. Several advanced methods have been developed to achieve the high purity levels required for these applications, with each offering distinct advantages and limitations [24].

Crystallization represents a traditional approach for glycolic acid purification, involving cooling crystallization from concentrated solutions [24]. This method achieves purities of 95-98% with APHA color numbers of 200-300, indicating moderate thermal stability [18]. While offering the advantages of simplicity and low energy consumption, crystallization alone may not achieve the highest purity levels required for certain applications [24].

Centrifugal extraction has emerged as a significant technology for efficient purification of glycolic acid aqueous solutions [24]. This process utilizes liquid-liquid extraction principles in a centrifugal extractor that combines mixing and liquid separation functions [24]. The technique processes large liquid volumes per unit time with minimal extractant requirements, achieving purities of 98-99.5% with APHA color numbers of 150-200 [24].

Ion exchange purification employs cation and anion exchange resins to remove ionic impurities from glycolic acid solutions [24]. This method achieves purities of 97-99% with APHA color numbers of 150-250 and proves particularly effective for removing metal ion contaminants [24]. However, the process requires periodic resin regeneration and may face capacity limitations during continuous operation [24].

Vacuum distillation techniques, particularly thin-film distillation under reduced pressure, can be employed for glycolic acid purification [18]. These distillation technologies involve spreading the free glycolic acid solution in a thin film on a hot wall of the distillation chamber under reduced pressure [18]. While achieving purities of 90-95% with APHA color numbers of 250-350, this method requires significant energy input and may cause some thermal degradation [24].

Solvent extraction with chemical extractants represents one of the most effective approaches for high-purity glycolic acid isolation [24]. Using trioctylamine as a chemical extractant in solvents such as dichloromethane or n-decanol can achieve distribution coefficients as high as 12, enabling single-extraction yields of up to 92% [24]. This method produces glycolic acid with purities of 99-99.9% and APHA color numbers below 150, indicating excellent thermal stability [18] [24].

Isolation MethodProcess DescriptionPurity Achieved (%)APHA Color NumberKey Advantages
CrystallizationCooling crystallization from concentrated solutions95-98200-300Simple process, low energy consumption
Centrifugal extractionLiquid-liquid extraction using centrifugal extractor98-99.5150-200High throughput, efficient separation
Ion exchange purificationCation/anion exchange to remove impurities97-99150-250Effective removal of ionic impurities
Vacuum distillationThin-film distillation under reduced pressure90-95250-350Thermal separation without additives
Solvent extraction with chemical extractantsExtraction with trioctylamine in dichloromethane or n-decanol99-99.9<150Very high purity, high distribution coefficient (~12)

Dates

Modify: 2023-08-15

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